molecular formula C17H17N7 B1679063 1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1092788-83-4

1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1679063
M. Wt: 319.4 g/mol
InChI Key: NVRXTLZYXZNATH-UHFFFAOYSA-N
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Description

The compound “1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Scientific Research Applications

Antimicrobial Applications

Recent synthesis efforts have focused on creating polyheterocyclic systems derived from related structures, demonstrating pronounced antimicrobial properties. A study highlighted the significant role of certain moieties in enhancing antimicrobial activity, emphasizing the structural activity relationship that governs these effects (Sirakanyan et al., 2021). Moreover, novel synthesis methods have been developed to produce pyrazole heterocyclic compounds linked to pyrimidines, showing potential in both insecticidal and antimicrobial applications (Deohate & Palaspagar, 2020).

Anticancer Applications

The design and synthesis of pyrazolyl pyrazoline and aminopyrimidine derivatives have been explored for their potential as anticancer agents. These compounds have shown moderate to significant cytotoxicity against various human cancer cell lines, indicating their promise in cancer treatment (Alam et al., 2018).

Enzyme Inhibition

Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their ability to inhibit acetylcholinesterase and carbonic anhydrase, enzymes relevant to neurodegenerative diseases and glaucoma, respectively. These studies identified compounds with significant inhibitory activity, highlighting their potential therapeutic applications (Aydin et al., 2021).

Heterocyclic Chemistry

Research into the synthesis of heterocyclic compounds based on the pyrazolo[3,4-d]pyrimidine scaffold has led to the discovery of novel synthetic pathways. These include multicomponent reactions that efficiently generate diverse heterocyclic structures, which are valuable in drug discovery and development (Tu et al., 2014).

properties

IUPAC Name

1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7/c18-15-13-14(11-7-10-5-6-19-16(10)20-8-11)23-24(12-3-1-2-4-12)17(13)22-9-21-15/h5-9,12H,1-4H2,(H,19,20)(H2,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRXTLZYXZNATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CN=C5C(=C4)C=CN5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648002
Record name 1-Cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

1092788-83-4
Record name PP-121
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Record name PP-121
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Record name 1-Cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Record name 1092788-83-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 3
1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 4
1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 6
1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Citations

For This Compound
6
Citations
S Parate, V Kumar, JC Hong, KW Lee - Journal of Molecular Liquids, 2022 - Elsevier
Protein kinases play quintessential roles in regulating various cellular processes. Aberrant activation of their signal transduction modules contribute to diverse ailments including cancer. …
Number of citations: 2 www.sciencedirect.com
B Apsel - 2008 - search.proquest.com
Cancer cells survive by co-opting intracellular growth pathways regulated through kinase signaling. Many kinases in these pathways are validated drug targets and kinase inhibitors are …
Number of citations: 5 search.proquest.com
LM Elphick, SE Lee, AA Anderson, ES Child… - Future medicinal …, 2009 - Future Science
The protein kinase superfamily is one of the most important families of enzymes in molecular biology. Protein kinases typically catalyze the transfer of the γ-phosphate from ATP to a …
Number of citations: 5 www.future-science.com
T Theis, AS Johal, M Kabat, S Basak… - Molecular neurobiology, 2018 - Springer
Glycosylation fine-tunes signal transduction of adhesion molecules during neural development and supports synaptic plasticity and repair after injury in the adult nervous system. One …
Number of citations: 14 link.springer.com
G Loers, S Astafiev, Y Hapiak, V Saini… - Journal of …, 2017 - Wiley Online Library
Polysialic acid ( PSA ) is a large, negatively charged, linear homopolymer of alpha2‐8‐linked sialic acid residues. It is generated by two polysialyltransferases and attached to N‐ and/or …
Number of citations: 14 onlinelibrary.wiley.com
R Kinoshita, M Iwadate, H Umeyama, Y Taguchi
Number of citations: 0

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